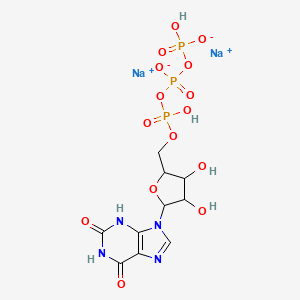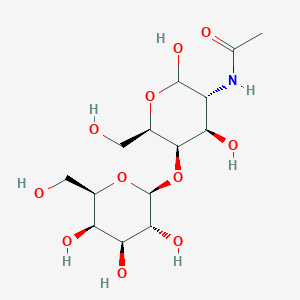
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose
Übersicht
Beschreibung
Synthesis Analysis
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose synthesis involves enzymatic polymerization and chemical strategies. Clancy and Whelan (1967) described its enzymatic synthesis using Saccharomyces carlsbergensis yeast on mixtures involving D-galactose and N-acetyl-D-glucosamine, leading to various disaccharides including N-acetylmelibiosamine, a closely related compound (Clancy & Whelan, 1967). Meanwhile, concise and efficient synthetic pathways for its derivatives, utilizing commercially available D-glucosamine, highlight the advancements in chemical synthesis methods, improving yields and reducing steps (Bouvet & Ben, 2006).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose and its analogs has been extensively studied. Luger et al. (1983) provided insights into its conformation using X-ray crystallography, NMR spectroscopy, and HSEA calculations, revealing the arrangement of glycosidic linkages and the disordered nature of N-acetyl groups in the crystal state (Luger, Vangehr, Bock, & Paulsen, 1983).
Chemical Reactions and Properties
The chemical behavior of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose under various conditions has been a subject of research. Studies have explored its thermal decomposition, demonstrating rapid degradation into D-galactose and dehydrated derivatives under neutral conditions, an unexpected finding given the general stability of glycosyl linkages at these conditions (Chiku, Nishimoto, & Kitaoka, 2010).
Physical Properties Analysis
Research on physical properties, such as solubility, melting points, and crystalline structure, provides foundational knowledge for understanding its behavior in various environments. The crystalline structure analysis by Luger et al. (1983) offers insight into the solid-state properties and molecular packing within the crystal lattice (Luger et al., 1983).
Chemical Properties Analysis
The reactivity of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose in forming glycosidic bonds, its susceptibility to enzymatic degradation, and its interactions with other molecules highlight its versatile chemical properties. The work of Cai, Ling, and Bundle (2009) on the synthesis of diverse aminosugar hexopyranosides from 2-acetamido-2-deoxy-D-glucose showcases the compound's role in synthesizing structurally related molecules, demonstrating its chemical versatility (Cai, Ling, & Bundle, 2009).
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
- The conformation of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose in solution was found to be very similar to its crystalline state, as determined through X-ray structure analysis, Nuclear Overhauser Effect (NOE) measurements, and HSEA calculations (Luger, Vangehr, Bock, & Paulsen, 1983).
Enzymatic Synthesis
- This compound has been synthesized enzymatically, indicating its potential in the study of biosynthetic pathways. For instance, it was synthesized by the action of Saccharomyces carlsbergensis yeast on specific monosaccharide mixtures (Clancy & Whelan, 1967).
Application in Synthetic Vaccines and Enzyme Inhibitors
- Functionalized derivatives of 2-acetamido-2-deoxy-1-thio-α-d-galactopyranose have been prepared, which may find applications in the development of synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and other complex carbohydrate systems (Knapp & Myers, 2002).
Synthesis in Blood Group Specificity Studies
- This compound has been synthesized as part of studies on blood group antigens, specifically in the context of the TN blood group specificity found in glycophorin AM (Ferrari & Pavia, 2009).
Chemical Synthesis
- The chemical synthesis of various derivatives of this compound has been explored, showcasing its versatility and utility in carbohydrate chemistry (Johnson, Lee, & Lee, 1975).
Glycosidic Linkage Studies
- Studies on selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues have used this compound as a model (Dmitrieve, Knirel, & Kochetkov, 1973).
Applications in Glycopeptide Synthesis
- This compound has been used in the synthesis of Fmoc-protected, glycosylated asparagines, which are useful in the solid-phase synthesis of N-glycopeptides (Urge et al., 1992).
Safety And Hazards
Zukünftige Richtungen
Given its potential anti-inflammatory properties, future research could explore the use of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose in the treatment of inflammatory conditions . Additionally, its role in cell adhesion and signaling could be further investigated to understand its potential applications in other areas of biology and medicine .
Eigenschaften
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12+,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-QSHYMYMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



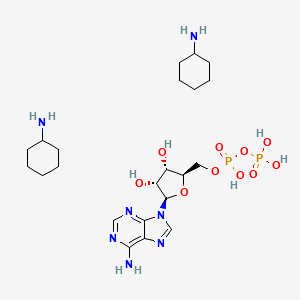
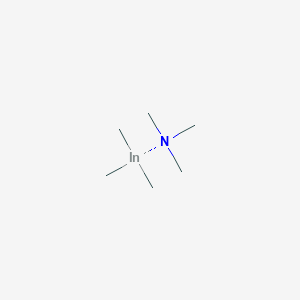
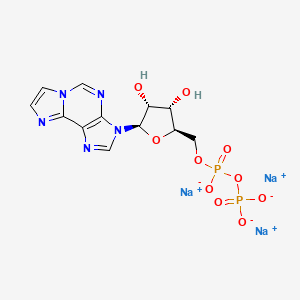
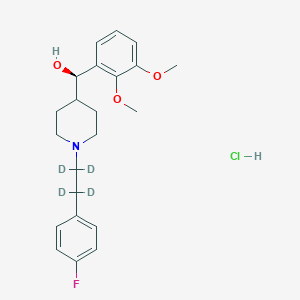

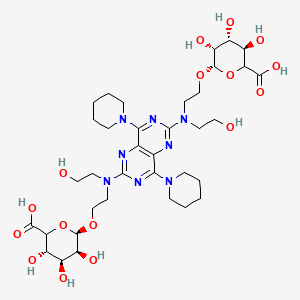
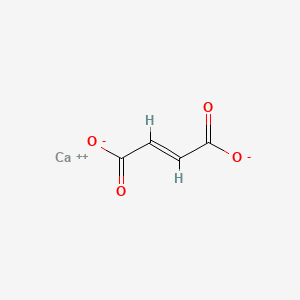
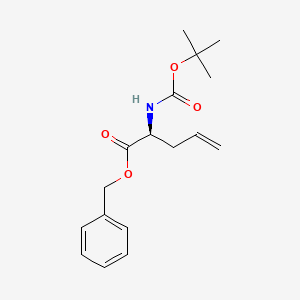
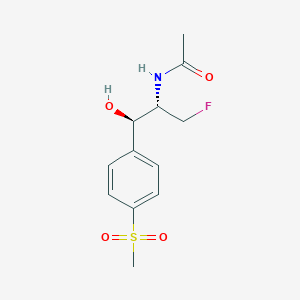

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
